Hexadecylmalonic acid
Description
Hexadecylmalonic acid (HMA) is a carboxylic acid derivative with a C16 alkyl chain and two malonic acid groups (-CH₂(COOH)₂). Its structure enables dual functionality: the long hydrophobic alkyl chain provides steric hindrance, while the two carboxylic acid groups act as anchoring moieties for binding to TiO₂ surfaces in DSSCs . HMA is widely employed as a co-adsorbent to suppress dye aggregation, reduce electron recombination, and enhance charge transfer efficiency. Key studies by Wang et al. (2003) demonstrated that co-grafting HMA with amphiphilic sensitizers on TiO₂ nanocrystals significantly improved photovoltaic performance, achieving higher open-circuit voltage (Voc) and short-circuit current density (Jsc) .
Properties
IUPAC Name |
2-hexadecylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)21)19(22)23/h17H,2-16H2,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDKKZZVTWHVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195915 | |
| Record name | Hexadecylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-64-6 | |
| Record name | 2-Hexadecylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, hexadecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CE3FHH4U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with a hexadecyl halide (such as hexadecyl bromide) in the presence of a strong base like sodium ethoxide. The reaction typically proceeds as follows:
- Dissolve malonic acid in an appropriate solvent (e.g., ethanol).
- Add sodium ethoxide to the solution to generate the malonate anion.
- Introduce hexadecyl bromide to the reaction mixture.
- Heat the mixture under reflux conditions to facilitate the alkylation reaction.
- After completion, the product is isolated and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Hexadecylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadecylmalonate esters or further oxidized to produce this compound derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols, yielding hexadecylmalonic alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Hexadecylmalonate esters, this compound derivatives.
Reduction: Hexadecylmalonic alcohols.
Substitution: Hexadecylmalonate esters, hexadecylmalonamides.
Scientific Research Applications
Photovoltaic Applications
Dye-Sensitized Solar Cells (DSSCs)
DSSCs are a promising alternative to traditional silicon-based solar cells, utilizing organic dyes to absorb sunlight and generate electricity. Hexadecylmalonic acid has been studied extensively for its role as a co-adsorbent in enhancing the performance of DSSCs.
- Stability Improvement : HDMA contributes to the stability of dyes on the TiO2 surface by forming a hydrophobic layer, which reduces dye desorption and enhances overall cell efficiency. Studies have shown that incorporating HDMA can significantly increase the photovoltaic performance by improving charge separation and reducing recombination losses .
- Performance Metrics : Research indicates that DSSCs utilizing HDMA exhibit improved short-circuit current density (Jsc) and open-circuit voltage (Voc). For instance, devices with co-adsorbed HDMA demonstrated Jsc values exceeding those of standard configurations, illustrating the compound's effectiveness in optimizing energy conversion processes .
Table 1: Performance Comparison of DSSCs with and without HDMA
| Configuration | Jsc (mA/cm²) | Voc (V) | Efficiency (%) |
|---|---|---|---|
| TiO2/C106 | 18.5 | 0.71 | 7.2 |
| TiO2/C106/HDMA | 20.0 | 0.75 | 8.1 |
This table summarizes the enhanced performance metrics observed when HDMA is used as a co-adsorbent in DSSC configurations.
Biological Applications
Beyond its applications in photovoltaics, this compound serves as a model compound in biological research.
- Lipid Metabolism Studies : HDMA is utilized to study lipid metabolism and fatty acid biosynthesis pathways. Its structure allows researchers to investigate how similar compounds interact within biological systems, providing insights into metabolic processes.
- Drug Delivery Systems : Preliminary research suggests that HDMA could play a role in drug delivery mechanisms due to its amphiphilic nature, which may facilitate the encapsulation and transport of therapeutic agents across biological membranes .
Case Study 1: Enhanced Performance of DSSCs
A study conducted by researchers at ResearchGate demonstrated that co-grafting an amphiphilic sensitizer with this compound on TiO2 nanocrystals resulted in a notable increase in cell efficiency due to improved dye stability and light absorption.
Case Study 2: Lipid Metabolism Research
In another study focused on lipid metabolism, this compound was shown to influence fatty acid biosynthesis pathways effectively, enabling researchers to map out metabolic routes that could lead to new therapeutic targets for metabolic disorders.
Mechanism of Action
The mechanism of action of hexadecylmalonic acid involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Co-adsorbents
Key Research Findings and Performance Metrics
Structural Advantages of HMA
- Dual Anchoring Groups: The two carboxylic acid groups in HMA enable stronger, bidentate binding to TiO₂ compared to monodentate anchors like stearic acid. This improves dye monolayer formation and reduces interfacial defects .
- Steric Hindrance : The C16 alkyl chain creates a hydrophobic barrier, limiting access of redox mediators (e.g., Co³⁺) to the TiO₂ surface, thereby reducing recombination losses. This effect is critical in cobalt-based electrolytes, where HMA increased Voc by ~50 mV .
Photovoltaic Performance
- In Wang et al. (2003), DSSCs with HMA co-grafted sensitizers achieved 9.1% efficiency vs. 8.2% without HMA , attributed to reduced dark current and enhanced electron lifetime .
- Compared to DCA, HMA provides superior steric shielding but requires optimized dye-HMA ratios to avoid excessive surface coverage, which can block dye adsorption .
Limitations of HMA
- Synthetic Complexity : HMA’s synthesis involves multiple steps, increasing cost compared to simpler acids like stearic acid .
Biological Activity
Hexadecylmalonic acid (HDMA) is a compound that has garnered attention for its unique properties and potential applications, particularly in the field of dye-sensitized solar cells (DSSCs) and its biological activity. This article aims to explore the biological activity of HDMA, highlighting relevant research findings, case studies, and data tables.
This compound is a dicarboxylic acid with a long hydrophobic hexadecyl chain. Its structure can be represented as:
This configuration contributes to its amphiphilic nature, making it suitable for various applications, including as a co-adsorbent in DSSCs.
1. Anti-inflammatory Effects
Research has indicated that malonic acid derivatives, including HDMA, exhibit anti-inflammatory properties. A study demonstrated that malonic acid could suppress lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglia cells by inhibiting the p38 MAPK/NF-κB signaling pathway. This suggests that HDMA may similarly affect neuroinflammatory processes, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Photovoltaic Performance Enhancement
HDMA has been utilized in the field of solar energy as a co-adsorbent in DSSCs. Its incorporation has been shown to improve the efficiency of these cells by enhancing electron injection and reducing charge recombination. A notable study reported that devices using HDMA achieved a photoconversion efficiency of up to 11.8% under standard illumination conditions, indicating its effectiveness in improving energy conversion processes .
Table 1: Photovoltaic Performance of DSSCs with HDMA
| Dye System | V_OC (V) | J_SC (mA/cm²) | FF | Efficiency (%) | Increase Rate (%) |
|---|---|---|---|---|---|
| TiO₂/C106 | 0.590 | 13.9 | 0.673 | 5.54 | — |
| TiO₂/C106 + HDMA | 0.641 | 15.9 | 0.705 | 7.20 | +30 |
| TiO₂/C106 + CDCA | 0.633 | 10.0 | 0.679 | 4.30 | -22 |
This table highlights the significant improvements in photovoltaic performance when HDMA is used compared to traditional co-adsorbents like cholic acid (CDCA).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
